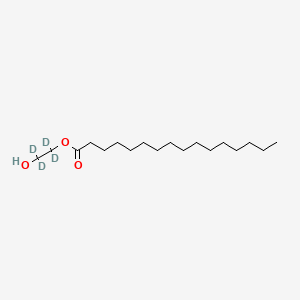
Ethylene glycol monopalmitate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylene glycol monopalmitate-d4 is a deuterated version of ethylene glycol monopalmitate, which is a derivative of ethylene glycol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of molecules in various reactions and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylene glycol monopalmitate-d4 typically involves the esterification of ethylene glycol with palmitic acid in the presence of a deuterium source. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor equipped with a reflux condenser to prevent the loss of volatile components. The use of deuterated reagents and solvents ensures the incorporation of deuterium into the final product. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Ethylene glycol monopalmitate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Palmitic acid and ethylene glycol.
Reduction: Ethylene glycol and palmitic alcohol.
Substitution: Various esters and amides depending on the nucleophile used.
科学研究应用
Ethylene glycol monopalmitate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethylene glycol monopalmitate-d4 involves its incorporation into various biochemical pathways where it acts as a labeled analog of ethylene glycol monopalmitate. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the compound’s behavior and interactions at the molecular level.
相似化合物的比较
Ethylene glycol monopalmitate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Ethylene glycol monopalmitate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Ethylene glycol distearate: Another ester of ethylene glycol, used in cosmetics and personal care products.
Ethylene glycol monostearate: Similar to ethylene glycol monopalmitate but with stearic acid instead of palmitic acid.
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biological processes through deuterium labeling, making it a valuable tool in scientific research.
属性
分子式 |
C18H36O3 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC 名称 |
(1,1,2,2-tetradeuterio-2-hydroxyethyl) hexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3/i16D2,17D2 |
InChI 键 |
BXCRLBBIZJSWNS-RZOBCMOLSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


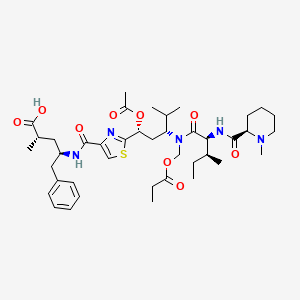
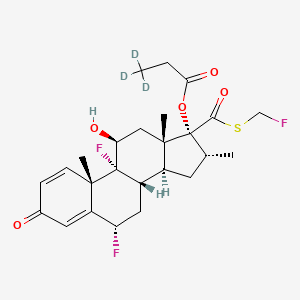



![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
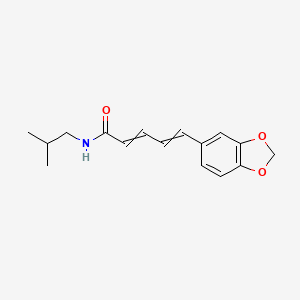
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
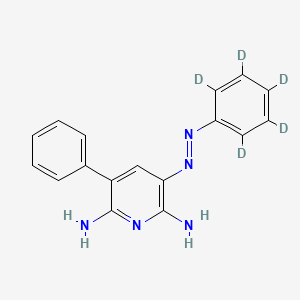

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)

